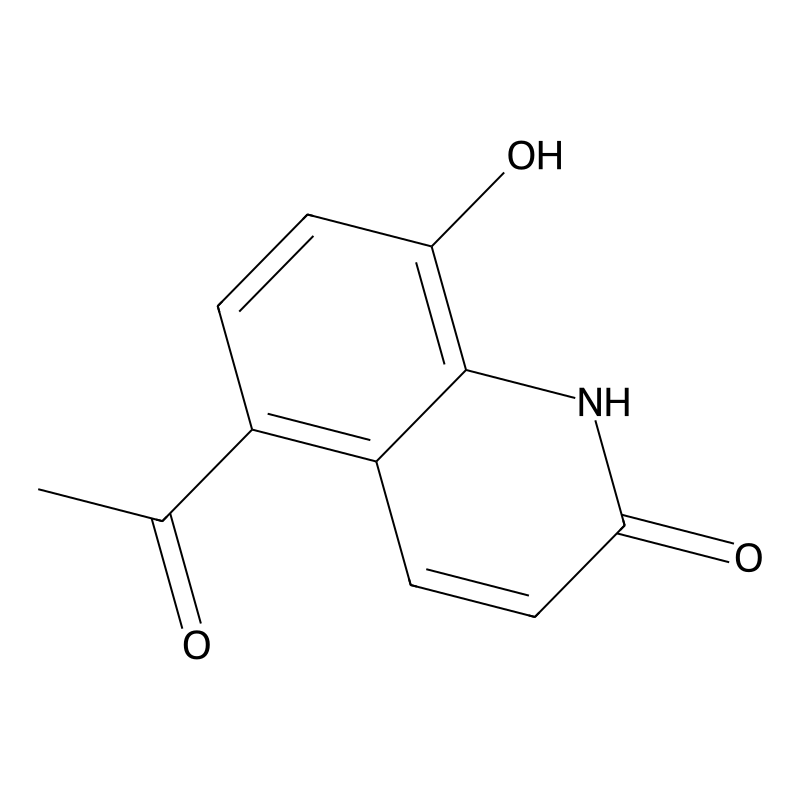5-acetyl-8-hydroxy-1H-quinolin-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis:
5-Acetyl-8-hydroxy-1H-quinolin-2-one (also known as 5-acetyl-8-quinolinol) can be synthesized through various methods, with some documented examples involving the cyclization of N-(2-aminophenyl)acetoacetic acid or its derivatives [].
Potential Biological Activities:
Research suggests that 5-acetyl-8-hydroxy-1H-quinolin-2-one may possess various biological activities, although much remains unknown and further investigation is warranted. Here are some potential areas of exploration:
Antimicrobial activity
Studies have shown that the compound exhibits antibacterial and antifungal properties against various strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans [, ].
Antioxidant activity
Research suggests the compound may possess free radical scavenging properties, potentially offering antioxidant benefits [].
Enzyme inhibition
Studies indicate that 5-acetyl-8-hydroxy-1H-quinolin-2-one might inhibit specific enzymes, such as acetylcholinesterase, which could be relevant in the context of neurodegenerative diseases [].
5-acetyl-8-hydroxy-1H-quinolin-2-one is an organic compound belonging to the quinoline family, characterized by the presence of a hydroxyl group at position 8 and an acetyl group at position 5 of the quinoline ring. This compound exhibits a molecular formula of C₁₁H₉N₁O₃ and a molecular weight of approximately 201.19 g/mol. The structure features a bicyclic system that includes a pyridine ring fused to a phenolic structure, making it versatile for various chemical modifications and biological activities .
The chemical reactivity of 5-acetyl-8-hydroxy-1H-quinolin-2-one is influenced by its functional groups. Key reactions include:
- Electrophilic Aromatic Substitution: The hydroxyl group on the quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization.
- Formation of Metal Complexes: As a bidentate ligand, this compound can chelate with metal ions, forming stable complexes with various transition metals, which is significant in coordination chemistry .
- Condensation Reactions: It can undergo condensation with aldehydes to form chalcone derivatives, expanding its utility in organic synthesis .
5-acetyl-8-hydroxy-1H-quinolin-2-one has been studied for its diverse biological properties:
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals .
- Anticancer Potential: Research indicates that it possesses antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Properties: The compound has shown activity against several bacterial strains, indicating its potential as an antimicrobial agent .
The synthesis of 5-acetyl-8-hydroxy-1H-quinolin-2-one can be achieved through several methods:
- Claisen Rearrangement: A common method involves the reaction of 8-hydroxyquinoline with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction typically requires refluxing for several hours and yields the desired acetylated product .Reaction Example:text
8-Hydroxyquinoline + Acetyl Chloride → 5-Acetyl-8-hydroxyquinolin-2-one - Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, providing an efficient alternative for synthesizing derivatives of 8-hydroxyquinoline .
- Condensation Reactions: Further modifications can be performed by reacting the synthesized compound with various aldehydes to create more complex structures such as chalcones .
5-acetyl-8-hydroxy-1H-quinolin-2-one finds applications in various fields:
- Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for developing new drugs targeting cancer and infectious diseases.
- Coordination Chemistry: Its ability to form complexes with metal ions makes it useful in catalysis and materials science.
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive functional groups.
Studies on the interactions of 5-acetyl-8-hydroxy-1H-quinolin-2-one with biological systems have revealed:
- Metal Ion Binding: The compound effectively binds to metal ions such as copper and zinc, which can enhance or modulate its biological activities. This property is particularly relevant in the context of metalloproteins and enzyme inhibition studies .
- Cellular Mechanisms: Investigations into its mechanism of action have shown that it may interfere with cellular signaling pathways involved in proliferation and apoptosis, contributing to its anticancer effects .
Several compounds share structural similarities with 5-acetyl-8-hydroxy-1H-quinolin-2-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Hydroxyl group at position 4 | Exhibits different biological activity profiles |
| 6-Hydroxyquinoline | Hydroxyl group at position 6 | Known for distinct chelation properties |
| 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)quinolin-2(1H)-one | Complex substituents | Enhanced pharmacological profile |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Less potent antioxidant activity compared to the target compound |
The uniqueness of 5-acetyl-8-hydroxy-1H-quinolin-2-one lies in its specific arrangement of functional groups that confer distinct biological activities and reactivity compared to these similar compounds. Its combination of antioxidant, anticancer, and antimicrobial properties makes it particularly valuable in medicinal chemistry research.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








